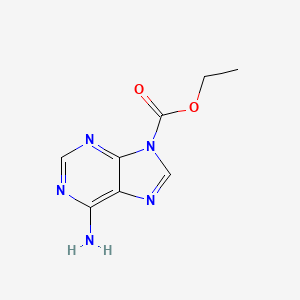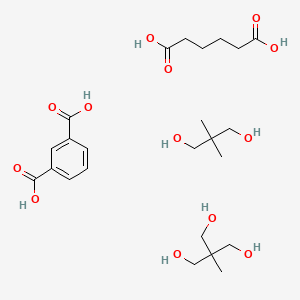
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex polymer used in various industrial applications. This compound is known for its unique properties, which include high thermal stability, mechanical strength, and resistance to chemical degradation. It is commonly used in the production of high-performance materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves a polycondensation reaction. The primary reactants include 1,3-Benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as titanium tetrachloride, at elevated temperatures (around 200-250°C) under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol primarily undergoes the following types of reactions:
Oxidation: The polymer can undergo oxidative degradation when exposed to high temperatures and oxygen.
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water and acidic or basic conditions.
Substitution: Functional groups on the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions are used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidative degradation products include smaller molecular weight fragments and carbonyl-containing compounds.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acids and alcohols.
Substitution: Substitution reactions result in modified polymers with different functional groups.
科学研究应用
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.
Medicine: Explored for its potential in creating medical implants and prosthetics due to its mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular components, such as proteins and lipids, through physical and chemical interactions.
Pathways Involved: The polymer can influence cellular pathways related to adhesion, proliferation, and differentiation, making it suitable for biomedical applications.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, and 1,2-ethanediol .
Comparison
- Thermal Stability : 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol exhibits higher thermal stability compared to similar compounds due to its unique polymer backbone.
- Mechanical Properties : This polymer has superior mechanical strength, making it more suitable for high-performance applications.
- Chemical Resistance : The presence of 2-(hydroxymethyl)-2-methyl-1,3-propanediol enhances the chemical resistance of the polymer, providing better durability in harsh environments.
属性
CAS 编号 |
31048-26-7 |
|---|---|
分子式 |
C24H40O13 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C6H10O4.C5H12O3.C5H12O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4-8;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);6-8H,2-4H2,1H3;6-7H,3-4H2,1-2H3 |
InChI 键 |
WPSCNAOYLJKVLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)CO.CC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
31048-26-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


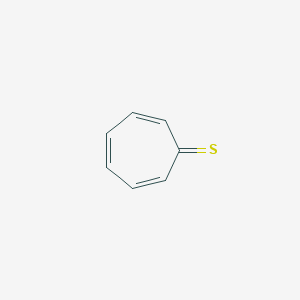
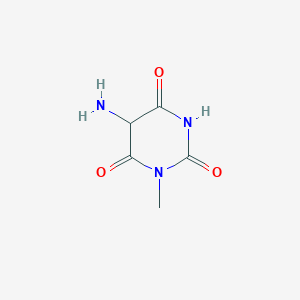
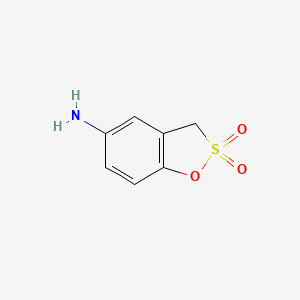
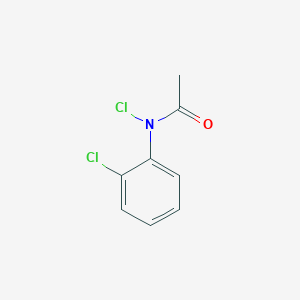
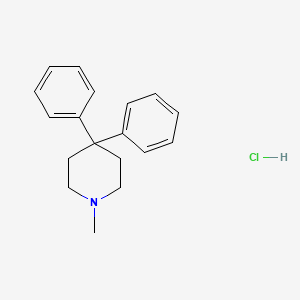
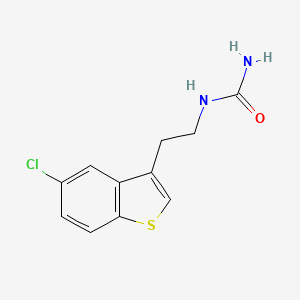
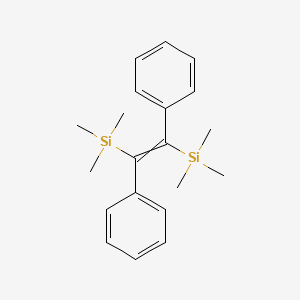
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

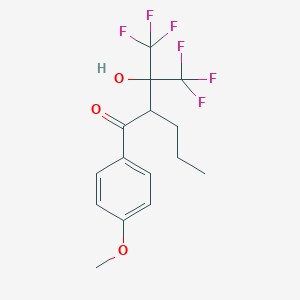
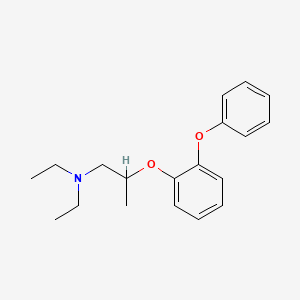
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
